molecular formula C9H10ClFN4 B1381035 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1788627-28-0

1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B1381035
CAS No.: 1788627-28-0
M. Wt: 228.65 g/mol
InChI Key: NZQVILLKPDQQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is a halogenated triazole derivative with a molecular formula of C₉H₁₀ClFN₄ and a molecular weight of 252.66 g/mol (calculated). The compound consists of a 1,2,3-triazole core substituted at position 1 with a 3-fluoro-5-methylphenyl group and at position 4 with an amine (-NH₂) functional group, which is protonated as a hydrochloride salt. This structure confers both aromatic and polar characteristics, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.ClH/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVILLKPDQQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2C=C(N=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride typically follows a multi-step process involving:

  • Preparation of the appropriately substituted aniline or aryl azide precursor.
  • Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition (Huisgen cycloaddition).
  • Functional group transformations to install the amine substituent at the 4-position of the triazole.
  • Conversion to the hydrochloride salt for stability and handling.

Preparation of the Aryl Azide Intermediate

A key step is converting the 3-fluoro-5-methyl aniline derivative into the corresponding aryl azide. This is often achieved by diazotization followed by azide substitution:

  • The aniline is treated with tert-butyl nitrite and azidotrimethylsilane (TMSN3) in acetonitrile at room temperature, generating the aryl azide intermediate efficiently.
  • This method avoids harsh conditions and provides good yields of azides suitable for subsequent cycloaddition.

Table 1: Typical Conditions for Aryl Azide Formation

Reagent Solvent Temperature Time Yield (%)
tert-butyl nitrite + TMSN3 Acetonitrile 0 °C to RT 4 h 80–90

1,3-Dipolar Cycloaddition (Huisgen Reaction)

The aryl azide is then reacted with an alkyne to form the 1,2,3-triazole ring:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method, providing regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
  • The reaction is carried out in the presence of copper(II) sulfate pentahydrate and sodium ascorbate as a reducing agent in tetrahydrofuran (THF) or acetonitrile under argon atmosphere.
  • Use of tetrabutylammonium fluoride (TBAF) can assist in deprotection steps if silyl-protected alkynes are used.

Table 2: Representative CuAAC Reaction Conditions

Catalyst Solvent Temperature Time Yield (%)
CuSO4·5H2O + Sodium ascorbate THF/ACN Room Temp 24 h 85–95

Introduction of the 4-Amino Group on the Triazole

Functionalization at the 4-position of the triazole with an amino group can be achieved by:

  • Reduction of a nitro or azido substituent present on the triazole ring.
  • Alternatively, direct installation via reductive amination or nucleophilic substitution on a 4-formyl or 4-halogenated triazole intermediate.

A convergent synthetic route reported for related triazole amine derivatives involves:

  • Preparation of 4-formyl-1,2,3-triazole intermediates by treatment of acetylide species with N-methylformanilide, followed by azide cyclization.
  • Reductive amination of the 4-formyl triazole with appropriate amines using reducing agents such as sodium triacetoxyborohydride or borane complexes under mild conditions to yield the 4-amine substituted triazole.

Formation of the Hydrochloride Salt

The free amine is converted to the hydrochloride salt to improve stability and solubility:

  • Typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
  • The resulting hydrochloride salt is isolated as a crystalline solid with defined melting point and purity.

Summary of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome
Aryl azide formation Diazotization and azidation tert-butyl nitrite, TMSN3, ACN, RT Aryl azide intermediate
1,2,3-Triazole ring formation CuAAC cycloaddition CuSO4·5H2O, sodium ascorbate, THF/ACN, RT 1,4-Disubstituted triazole
Amino group introduction Reductive amination/reduction Sodium triacetoxyborohydride, borane complexes 4-Amino-1,2,3-triazole
Hydrochloride salt formation Acid-base reaction HCl gas or HCl solution This compound

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms the substitution pattern on the phenyl ring and the triazole ring protons.
  • Infrared (IR) spectroscopy identifies characteristic amine and triazole functional groups.
  • Elemental analysis and melting point determination validate the purity and identity of the hydrochloride salt.
  • The described synthetic routes yield high purity products with yields typically ranging from 75% to 95% depending on the step and scale.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while reduction could produce a triazole amine.

Scientific Research Applications

Medicinal Chemistry

The primary applications of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride in medicinal chemistry include:

  • Antifungal Activity : Triazole compounds are well-known for their antifungal properties. Research indicates that this compound may inhibit the growth of various fungal pathogens by targeting specific enzymes involved in fungal cell wall synthesis .
  • Antibacterial Properties : Similar to its antifungal applications, this triazole derivative shows promise as an antibacterial agent. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Potential : The compound's ability to interact with biological targets suggests potential as an anticancer agent. It may inhibit certain kinases or enzymes involved in cancer cell proliferation and survival.

Drug Metabolism Studies

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can help predict drug-drug interactions and optimize therapeutic regimens involving triazole-containing medications .

Materials Science Applications

The unique structural features of this compound make it suitable for various applications in materials science:

  • Polymer Development : The triazole ring can participate in diverse bonding interactions, making it a candidate for designing new functional materials and polymers .
  • Supramolecular Assemblies : The ability of the triazole ring to form hydrogen bonds can facilitate the creation of supramolecular structures, which are important in nanotechnology and material design .

Agricultural Applications

Triazole compounds are also explored for their potential use in agriculture:

  • Fungicides : Given their antifungal properties, derivatives like this compound could be developed as effective fungicides to protect crops from fungal diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-aminesDifferent fluorinated phenyl groupVariations in biological activity due to structural changes
1-(4-chlorophenyl)-1H-1,2,3-triazol-4-aminesSubstituted with a chlorine atomMay exhibit different pharmacokinetics
4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazoleFeatures a methoxy group instead of a fluorinePotentially different reactivity and biological profile

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Applications Reference
Target Compound C₉H₁₀ClFN₄ 252.66 3-Fluoro-5-methylphenyl at position 1 Amine hydrochloride Potential CNS/pharmacological activity
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine hydrochloride C₁₃H₁₇ClN₄ 252.75 Benzyl and isopropyl groups Amine hydrochloride Building block for drug discovery
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide analog) C₁₀H₈FN₃O 229.20 2-Fluorobenzyl at position 1 Carboxamide Antiepileptic drug (Rufinamide-related)
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione C₈H₆FN₃S 209.22 3-Fluorophenyl at position 5 Thione (-C=S) Antimicrobial/antioxidant activity
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₅H₁₀ClF₃N₃ 342.71 Chlorophenyl and trifluoromethylphenyl Amine (-NH₂) Kinase inhibitor candidate

Key Observations:

Substituent Position and Halogen Effects: The target compound features a 3-fluoro-5-methylphenyl group, which enhances lipophilicity compared to analogs like 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide . The meta-fluoro and para-methyl groups may influence receptor binding or metabolic stability. In contrast, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (a 1,2,4-triazole isomer) replaces the amine with a thione group, significantly altering reactivity and biological activity .

Functional Group Impact :

  • The amine hydrochloride in the target compound increases water solubility compared to neutral analogs like 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine . This property is critical for bioavailability in drug formulations.
  • Carboxamide -containing derivatives (e.g., Rufinamide-related compounds) exhibit hydrogen-bonding capabilities, often correlating with enhanced target affinity .

Synthetic Pathways: The target compound may be synthesized via Buchwald–Hartwig amination or copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods used for 1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole . 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione is synthesized via thiocarbohydrazide fusion, highlighting divergent routes for triazole derivatives .

Biological Activity

1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride is a synthetic compound characterized by a triazole ring, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antifungal, antibacterial, and anticancer agent. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its biological activity and pharmacokinetic properties.

Structural Characteristics

The structural formula of this compound is represented as follows:

C9H10ClFN4\text{C}_9\text{H}_{10}\text{Cl}\text{F}\text{N}_4

This compound features:

  • A triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms.
  • A 3-fluoro-5-methylphenyl substituent that influences the compound's interaction with biological targets.

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. The presence of fluorine enhances the compound's membrane permeability and metabolic stability, which are crucial for antifungal efficacy. Compounds structurally similar to this compound have shown promising results against various fungal strains.

Antibacterial Activity

Triazole compounds have also been reported to possess antibacterial properties. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis. Studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth is particularly noteworthy.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin.

Cell LineIC50 Value (μM)Reference
MCF-72.96
U-9370.80

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

Research indicates that compounds with similar structures can modulate signaling pathways such as the Notch-Akt pathway, which is critical in cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-1,2,3-triazol-4-amine hydrochlorideMethyl group on triazoleInhibitor of histone lysine demethylase KDM4C
5-Fluoro-1H-1,2,3-triazoleFluorine substitution on triazoleAntimicrobial properties
5-Amino-[1-(3,5-dichloro)benzyl]-triazoleAmino group and dichloro substitutionPotential anticancer agent

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride?

Methodological Answer: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Reacting 3-fluoro-5-methylphenyl azide with propargylamine under Cu(I) catalysis.
  • Optimizing solvent (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI).
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
    Microwave-assisted synthesis may enhance reaction efficiency and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and purity. For example, the fluorine atom at the 3-position of the phenyl ring produces distinct splitting in 19F^{19} \text{F} NMR .
  • X-ray crystallography : Employ SHELXL for structure refinement. Key parameters include anisotropic displacement parameters and hydrogen bonding analysis. For challenging data (e.g., twinning), use SHELXD for structure solution and WinGX for visualization .

Q. How can researchers validate the purity of the compound for biological assays?

Methodological Answer:

  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm.
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+: ~251.7 Da).
  • Elemental analysis : Compare experimental C, H, N, and Cl values with theoretical calculations.

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., high R-factors) be resolved during structure refinement?

Methodological Answer:

  • Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals.
  • Alternative refinement software : Compare results with CRYSTALS or Olex2 to cross-validate parameters.
  • Hydrogen placement : Apply DFIX and DANG restraints for geometrically constrained H-atoms. SHELX’s PART command can handle partial occupancy in disordered regions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the triazole substituents (e.g., replacing fluorine with chlorine or methyl groups) .
  • Docking studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., enzymes like COX-2). Validate with enzymatic inhibition assays .
  • Solubility optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility for in vitro testing .

Q. How can researchers address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
  • Salt forms : Test alternative counterions (e.g., sulfate or citrate) instead of hydrochloride.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.